N-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid
Overview
Description
N-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine; oxalic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromo-substituted phenoxy group, an ethoxyethyl chain, and a methoxypropanamine moiety, combined with oxalic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the bromination of 2-methylphenol to form 4-bromo-2-methylphenol.
Etherification: The brominated phenol is then reacted with ethylene oxide to form 2-(4-bromo-2-methylphenoxy)ethanol.
Amine Introduction: The ethoxy intermediate is further reacted with 3-methoxypropan-1-amine under suitable conditions to form the final amine compound.
Salt Formation: The final step involves the reaction of the amine with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would be essential to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromo group to a hydrogen or other functional groups.
Substitution: The bromo group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated products.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
N-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-2-methylphenoxy)ethanol
- 4-Bromo-2-methylphenol
- N-[2-(4-Bromo-2-methylphenoxy)ethyl]-N-methylamine
Uniqueness
N-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications, making it valuable in various research and industrial contexts.
Properties
IUPAC Name |
N-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BrNO3.C2H2O4/c1-13-12-14(16)4-5-15(13)20-11-10-19-9-7-17-6-3-8-18-2;3-1(4)2(5)6/h4-5,12,17H,3,6-11H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDAJGDNGWISDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCOCCNCCCOC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BrNO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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